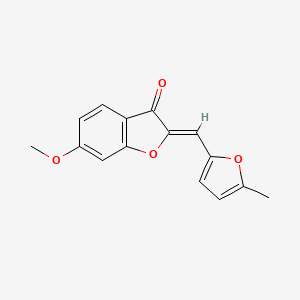

![molecular formula C23H21N3O3S B2672526 4-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898420-69-4](/img/structure/B2672526.png)

4-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

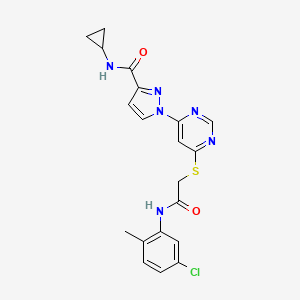

This compound is a type of azomethine, which are a class of compounds containing a nitrogen atom double-bonded to a carbon atom . Azomethines are also known as Schiff bases and are often used in the synthesis of various metal complexes .

Synthesis Analysis

While the specific synthesis process for this compound is not available, azomethines are typically synthesized through a process known as Schiff base formation, which involves the reaction of an amine with a carbonyl compound .Molecular Structure Analysis

The molecular structure of azomethines can vary widely depending on the specific substituents attached to the nitrogen and carbon atoms . In general, they can form complex structures when coordinated with metal ions .Chemical Reactions Analysis

Azomethines are known to undergo a variety of chemical reactions, including polymerization, oxidation of organic compounds, and catalytic transformation of hydrocarbons into oxygen-containing derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of azomethines can vary widely depending on their specific structure. They are known to have diverse geometries and significant variability in their physicochemical properties .Scientific Research Applications

Antimicrobial and Antifungal Applications

A novel series of derivatives combining quinazolone and sulfonamide moieties displayed significant in vitro antimicrobial activity against bacteria such as S. aureus, B. cereus, E. coli, K. pneumonia, P. aeruginosa, and fungi including A. niger and C. albicans. The study developed an efficient multi-step synthesis approach, emphasizing mild conditions and rapid heterocyclization methods, to explore the structural diversity and biological activity of these compounds (Vanparia et al., 2013).

Antitumor Agents

Research has identified novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety. These compounds, through in vitro evaluation, demonstrated significant antitumor activity, with some derivatives showing potency exceeding that of the reference drug Doxorubicin. This indicates their potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Luminescence and Antibacterial Properties

The study of d10 metal complexes based on modified sulfonamide acid demonstrated that these complexes exhibit luminescence properties and antibacterial activity. These properties were further investigated through structural characterization and quantum chemical methods, revealing potential applications in materials science and antimicrobial research (Feng et al., 2021).

Carbonic Anhydrase Inhibition

A series of benzenesulfonamide derivatives were synthesized and evaluated for their ability to inhibit human carbonic anhydrases (hCAs), particularly the druggable isoforms. This research aimed to improve selectivity toward these isoforms through the introduction of hydrophobic/hydrophilic functionalities, potentially offering new therapeutic avenues for diseases where hCA activity is implicated (Bruno et al., 2017).

Anticancer and Anti-HIV Activity

New 2-mercaptobenzenesulfonamide derivatives were synthesized and tested for their in vitro anticancer and anti-HIV activities. Some compounds displayed significant activity against various human tumor cell lines, showcasing the potential of these derivatives in developing new therapeutic agents (Pomarnacka & Kornicka, 2001).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-15-8-11-19(12-9-15)30(28,29)25-21-13-10-18(14-16(21)2)26-17(3)24-22-7-5-4-6-20(22)23(26)27/h4-14,25H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKELWWWQCJPMBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2672443.png)

![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2672447.png)

![3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2672451.png)

![tert-butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate](/img/structure/B2672459.png)

![Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride](/img/structure/B2672461.png)

![(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B2672463.png)

![4-Chlorophenyl {6-[(2,6-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2672465.png)